molecular formula C4H9ClO2S B3008296 2-Methylpropane-2-sulfonyl chloride CAS No. 10490-22-9

2-Methylpropane-2-sulfonyl chloride

Cat. No. B3008296
CAS RN: 10490-22-9
M. Wt: 156.62
InChI Key: WFBUQJSXXDVYFZ-UHFFFAOYSA-N
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Description

2-Methylpropane-2-sulfonyl chloride is a chemical compound with the molecular formula C4H9ClO2S . It has a molecular weight of 156.63 g/mol . This compound is used as a reagent in the preparation of sulfonamido bicyclopentanyl-dihydroimidazole carboxamides for treatment and prophylaxis of diseases .


Molecular Structure Analysis

The InChI code for 2-Methylpropane-2-sulfonyl chloride is 1S/C4H9ClO2S/c1-4(2,3)8(5,6)7/h1-3H3 . The compound has a covalently-bonded unit count of 1 . The compound is canonicalized .


Physical And Chemical Properties Analysis

2-Methylpropane-2-sulfonyl chloride has a melting point of 91-93 degrees Celsius . It has a molecular weight of 156.63 g/mol . The compound has a topological polar surface area of 42.5 Ų . It has a complexity of 158 .

Scientific Research Applications

Organic Synthesis and Building Blocks

2-Methylpropane-2-sulfonyl chloride serves as a valuable building block in organic synthesis. Chemists use it to construct complex molecules by introducing sulfonyl functionalities at specific positions. Its stability and reactivity make it an attractive choice for designing novel compounds.

Safety and Hazards

2-Methylpropane-2-sulfonyl chloride may be harmful if inhaled, absorbed through the skin, or swallowed . It may cause respiratory tract irritation, skin irritation, and eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Mechanism of Action

Target of Action

The primary target of 2-Methylpropane-2-sulfonyl chloride is organic compounds where it is used to introduce sulfonyl groups . The sulfonyl group plays a crucial role in the reactivity of the compound and its interaction with other molecules.

Mode of Action

2-Methylpropane-2-sulfonyl chloride is an electrophile that can participate in electrophilic aromatic substitution reactions . In these reactions, the sulfonyl chloride acts as an electrophile, attacking the aromatic ring of the target molecule. This results in the formation of a cationic intermediate, which then loses a proton to regenerate the aromatic ring and form a substitution product .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Methylpropane-2-sulfonyl chloride. For example, the presence of other reactive compounds can compete with the target molecule for reaction with the sulfonyl chloride. Additionally, factors such as pH and temperature can affect the rate and outcome of the reaction .

properties

IUPAC Name

2-methylpropane-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClO2S/c1-4(2,3)8(5,6)7/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBUQJSXXDVYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpropane-2-sulfonyl chloride

CAS RN

10490-22-9
Record name 2-methylpropane-2-sulfonyl chloride
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